Ethanediamide, N-[2-(aminosulfonyl)phenyl]-N'-hydroxy-
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Overview
Description
Ethanediamide, N-[2-(aminosulfonyl)phenyl]-N’-hydroxy- is an organic compound with a complex structure that includes both amide and sulfonamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanediamide, N-[2-(aminosulfonyl)phenyl]-N’-hydroxy- typically involves the reaction of 2-aminobenzenesulfonamide with ethyl oxalyl chloride, followed by hydrolysis. The reaction conditions often require a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:
Reaction of 2-aminobenzenesulfonamide with ethyl oxalyl chloride: This step forms an intermediate compound.
Hydrolysis of the intermediate: This step yields the final product, Ethanediamide, N-[2-(aminosulfonyl)phenyl]-N’-hydroxy-.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications. the general approach would involve scaling up the laboratory synthesis process, ensuring proper handling of reagents and optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethanediamide, N-[2-(aminosulfonyl)phenyl]-N’-hydroxy- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitro group can be reduced to an amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethanediamide, N-[2-(aminosulfonyl)phenyl]-N’-hydroxy- has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Materials Science: Its unique structure makes it a candidate for the development of new materials with specific properties.
Biological Studies: It can be used to study enzyme interactions and inhibition due to its sulfonamide group.
Mechanism of Action
The mechanism of action of Ethanediamide, N-[2-(aminosulfonyl)phenyl]-N’-hydroxy- involves its interaction with biological molecules. The sulfonamide group can mimic the structure of para-aminobenzoic acid, allowing it to inhibit enzymes that utilize this substrate. This inhibition can affect various biological pathways, making it useful in medicinal chemistry for developing enzyme inhibitors.
Comparison with Similar Compounds
Similar Compounds
Ethanediamide, N,N’-diphenyl-: Another compound with similar amide functionality but different substituents.
Oxamide: A simpler amide compound without the sulfonamide group.
Uniqueness
Ethanediamide, N-[2-(aminosulfonyl)phenyl]-N’-hydroxy- is unique due to the presence of both amide and sulfonamide groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
61006-34-6 |
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Molecular Formula |
C8H9N3O5S |
Molecular Weight |
259.24 g/mol |
IUPAC Name |
N'-hydroxy-N-(2-sulfamoylphenyl)oxamide |
InChI |
InChI=1S/C8H9N3O5S/c9-17(15,16)6-4-2-1-3-5(6)10-7(12)8(13)11-14/h1-4,14H,(H,10,12)(H,11,13)(H2,9,15,16) |
InChI Key |
SMWGDKBRDQLHJC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C(=O)NO)S(=O)(=O)N |
Origin of Product |
United States |
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